Sulfisoxazole-13C6 is a stable isotopically labeled derivative of sulfisoxazole, a sulfonamide antibiotic. This compound is specifically utilized in pharmacokinetic studies and metabolic research due to its unique carbon isotope labeling, which allows for precise tracking of the drug's behavior in biological systems. Sulfisoxazole itself is known for its antibacterial properties, particularly against Gram-positive bacteria, and has been used in treating urinary tract infections.
Sulfisoxazole-13C6 can be sourced from various chemical suppliers that specialize in isotopically labeled compounds, including Sigma-Aldrich and BenchChem. It is important for laboratories to obtain these compounds from reputable suppliers to ensure quality and reliability in research applications.
Sulfisoxazole-13C6 falls under the classification of sulfonamides, which are a group of synthetic antibiotics. It is categorized as a pharmaceutical compound and is specifically used in research settings rather than as a therapeutic agent.
The synthesis of sulfisoxazole-13C6 typically involves the incorporation of carbon-13 isotopes into the sulfisoxazole structure. This can be achieved through various synthetic routes, often starting from labeled precursors or by using carbon-13 labeled reagents during the synthesis process.
The synthesis may involve traditional organic reactions such as nucleophilic substitution or condensation reactions. For instance, the preparation might include:
The specific conditions such as temperature, solvent choice, and reaction time are optimized to yield high purity and yield of the final product.
Sulfisoxazole-13C6 maintains the same molecular framework as sulfisoxazole but incorporates six carbon-13 atoms. The molecular formula remains C11H13N3O3S, but with specific carbon atoms replaced by their isotopic counterpart.
The molecular structure can be analyzed using techniques such as:
Key spectral data would typically indicate shifts corresponding to the presence of carbon-13.
Sulfisoxazole-13C6 can undergo various chemical reactions similar to those of its non-labeled counterpart. These include:
Reactions can be monitored using chromatographic methods like High Performance Liquid Chromatography (HPLC) to assess reaction progress and product formation.
Sulfisoxazole acts primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Studies have shown that sulfisoxazole exhibits a competitive inhibition mechanism against this enzyme, effectively reducing bacterial growth in susceptible strains.
Relevant data on solubility and stability can be crucial for handling and storage in laboratory settings.
Sulfisoxazole-13C6 is primarily used in:
This compound's unique labeling allows researchers to gain insights into drug behavior without interference from non-labeled forms.
The incorporation of 13C isotopes into sulfonamide antibiotics represents a sophisticated advancement in pharmaceutical research methodology. Specifically for Sulfisoxazole-13C6, the strategic replacement of six carbon atoms with the 13C isotope enables unprecedented tracking precision in complex biological matrices. Unlike radioactive isotopes, 13C provides a stable, non-decaying label that maintains molecular integrity while allowing detection through mass spectrometry techniques. This stable isotope labeling approach facilitates quantitative ADME studies without altering the chemical or pharmacological properties of the parent compound, as the mass difference (6 Da) creates distinct spectral signatures distinguishable from endogenous compounds and metabolites [1] [4].
The application extends beyond basic tracking to metabolic pathway elucidation. When Sulfisoxazole-13C6 undergoes biotransformation, the isotopic signature persists in metabolite structures, enabling researchers to distinguish between Phase I/Phase II metabolites and endogenous background compounds. This proves particularly valuable for sulfonamides like Sulfisoxazole, which undergo acetylation, hydroxylation, and glucuronidation pathways. Furthermore, isotopic dilution assays benefit from the incorporation of 13C6-labeled compounds as internal standards, significantly improving quantification accuracy in mass spectrometry-based methods by compensating for matrix effects and instrument variability [1] [2]. The stable isotope label also circumvents regulatory and safety concerns associated with radioactive tracers, making it suitable for clinical pharmacokinetic studies where radiolabeled compounds would be impractical.
The synthesis of Sulfisoxazole-13C6 presents distinct chemical challenges centered on isotopic incorporation efficiency and position-specific labeling. Two primary strategies dominate production: precursor-directed biosynthesis and chemical synthesis using 13C-labeled building blocks. In precursor-directed approaches, microorganisms are cultured with 13C6-glucose or 13C6-phenylalanine, resulting in uniform or specific ring labeling. However, this method often yields insufficient isotopic enrichment (<90%) due to endogenous metabolite dilution and requires extensive purification from biological matrices [2] [3].
Chemical synthesis offers superior control through defined reaction sequences starting from 13C6-benzene or 13C6-aniline derivatives. The optimal pathway involves:
Table 1: Comparative Analysis of Sulfisoxazole-13C6 Synthesis Approaches
Synthetic Method | Isotopic Enrichment | Yield | Key Advantages | Major Limitations |
---|---|---|---|---|
Precursor Biosynthesis | 85-92% | Low | Biocompatible conditions | Low enrichment; complex purification |
Chemical Synthesis (Aniline route) | 99.65% | Moderate | Precise positional control; high purity | Requires specialized 13C precursors |
Late-Stage Isotope Exchange | <50% | High | Simple procedure | Unable to achieve full 13C6 labeling |
Radiolabeling (e.g., 14C) historically provided alternatives but suffers from radiolysis concerns, regulatory restrictions, and short half-lives limiting study duration. In contrast, 13C6 stable isotope incorporation avoids radiation hazards while enabling long-term storage and repeated analytical procedures. Modern hydrogen isotope exchange (HIE) techniques using iridium catalysts show promise for hydrogen/deuterium labeling but cannot achieve carbon-13 incorporation, making them irrelevant for 13C6-specific production [4]. The chemical synthesis route remains superior for Sulfisoxazole-13C6 when high isotopic and chemical purity are required.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7